

# A Technical Guide to the Spectroscopic Characterization of 2-Morpholino-5-nitrobenzaldehyde

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## Compound of Interest

Compound Name: **2-Morpholino-5-nitrobenzaldehyde**

Cat. No.: **B1273712**

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data for **2-Morpholino-5-nitrobenzaldehyde** is not readily available in public databases. This guide provides a comprehensive overview of the expected spectroscopic characteristics and detailed experimental protocols for its synthesis and analysis based on established chemical principles and data from structurally related compounds.

## Introduction

**2-Morpholino-5-nitrobenzaldehyde** is a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. Its structure, featuring a morpholine ring, a nitro group, and an aldehyde function on a benzene core, offers multiple points for chemical modification, making it a potentially valuable building block for the synthesis of novel compounds. Accurate structural elucidation and purity assessment are paramount, necessitating a thorough understanding of its spectroscopic properties. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Morpholino-5-nitrobenzaldehyde** and provides detailed protocols for obtaining this information.

## Synthesis Protocol

A plausible route for the synthesis of **2-Morpholino-5-nitrobenzaldehyde** is through a nucleophilic aromatic substitution reaction, starting from 2-chloro-5-nitrobenzaldehyde and morpholine.

#### Experimental Protocol: Synthesis of **2-Morpholino-5-nitrobenzaldehyde**

- Materials:

- 2-Chloro-5-nitrobenzaldehyde
- Morpholine
- Potassium carbonate ( $K_2CO_3$ )
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate ( $Na_2SO_4$ )

- Procedure:

- To a solution of 2-Chloro-5-nitrobenzaldehyde (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents) and morpholine (1.2 equivalents).
- Stir the reaction mixture at 80°C for 12 hours.
- After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **2-Morpholino-5-nitrobenzaldehyde**.

# Spectroscopic Data Analysis

The following sections detail the expected spectroscopic data for **2-Morpholino-5-nitrobenzaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

### Expected $^1\text{H}$ NMR Data

The predicted chemical shifts are based on the analysis of substituted benzaldehydes and morpholine-containing aromatic compounds.

Proton Assignment	Expected Chemical Shift ( $\delta$ , ppm) in $\text{CDCl}_3$	Multiplicity
Aldehyde-H	9.9 - 10.5	Singlet
Aromatic-H (position 6)	8.0 - 8.3	Doublet
Aromatic-H (position 4)	7.8 - 8.1	Doublet of Doublets
Aromatic-H (position 3)	7.0 - 7.3	Doublet
Morpholino-H (N- $\text{CH}_2$ )	3.8 - 4.0	Triplet
Morpholino-H (O- $\text{CH}_2$ )	3.1 - 3.3	Triplet

### Expected $^{13}\text{C}$ NMR Data

Carbon Assignment	Expected Chemical Shift ( $\delta$ , ppm) in $\text{CDCl}_3$
Aldehyde (C=O)	188 - 192
Aromatic (C-NO <sub>2</sub> )	145 - 150
Aromatic (C-Morpholino)	150 - 155
Aromatic (C-H)	115 - 130
Aromatic (C-CHO)	130 - 135
Morpholino (N-CH <sub>2</sub> )	66 - 68
Morpholino (O-CH <sub>2</sub> )	48 - 52

#### Experimental Protocol: NMR Spectroscopy[1][2]

- Sample Preparation: Accurately weigh 5-10 mg of **2-Morpholino-5-nitrobenzaldehyde** for <sup>1</sup>H NMR (20-50 mg for <sup>13</sup>C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean vial.[1]
- Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- Data Acquisition:
  - <sup>1</sup>H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - <sup>13</sup>C NMR: Acquire the spectrum using a proton-decoupled pulse sequence, which will require a greater number of scans compared to <sup>1</sup>H NMR.
- Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

### Expected IR Absorption Frequencies

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )
Aldehyde (C=O)	Stretch	~1700
Nitro (NO <sub>2</sub> )	Asymmetric Stretch	~1520 - 1560
Nitro (NO <sub>2</sub> )	Symmetric Stretch	~1340 - 1380
Aromatic (C=C)	Stretch	~1600, ~1475
C-N (Aromatic-Morpholino)	Stretch	~1300 - 1350
C-O-C (Morpholino)	Stretch	~1115
Aromatic C-H	Stretch	~3000 - 3100
Aliphatic C-H (Morpholino)	Stretch	~2850 - 2960

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy[3][4][5]

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[3]
- Sample Application: Place a small amount of solid **2-Morpholino-5-nitrobenzaldehyde** directly onto the diamond crystal of the ATR accessory.[5]
- Pressure Application: Apply firm pressure using the ATR press arm to ensure good contact between the sample and the crystal.[4]
- Spectrum Acquisition: Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. The final spectrum is the result of the sample spectrum with the background spectrum automatically subtracted.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

### Expected Mass Spectrometry Data

- Molecular Formula:  $C_{11}H_{12}N_2O_4$
- Molecular Weight: 236.23 g/mol
- Expected  $[M]^+$  Peak (m/z): 236

### Expected Fragmentation Pattern

The fragmentation of **2-Morpholino-5-nitrobenzaldehyde** in electron ionization (EI)-MS is expected to involve the loss of the aldehyde group, the nitro group, and fragmentation of the morpholine ring.

m/z	Proposed Fragment
236	Molecular ion $[M]^+$
207	Loss of the formyl group $[M-CHO]^+$
190	Loss of the nitro group $[M-NO_2]^+$
178	Fragmentation of the morpholine ring
150	Further fragmentation

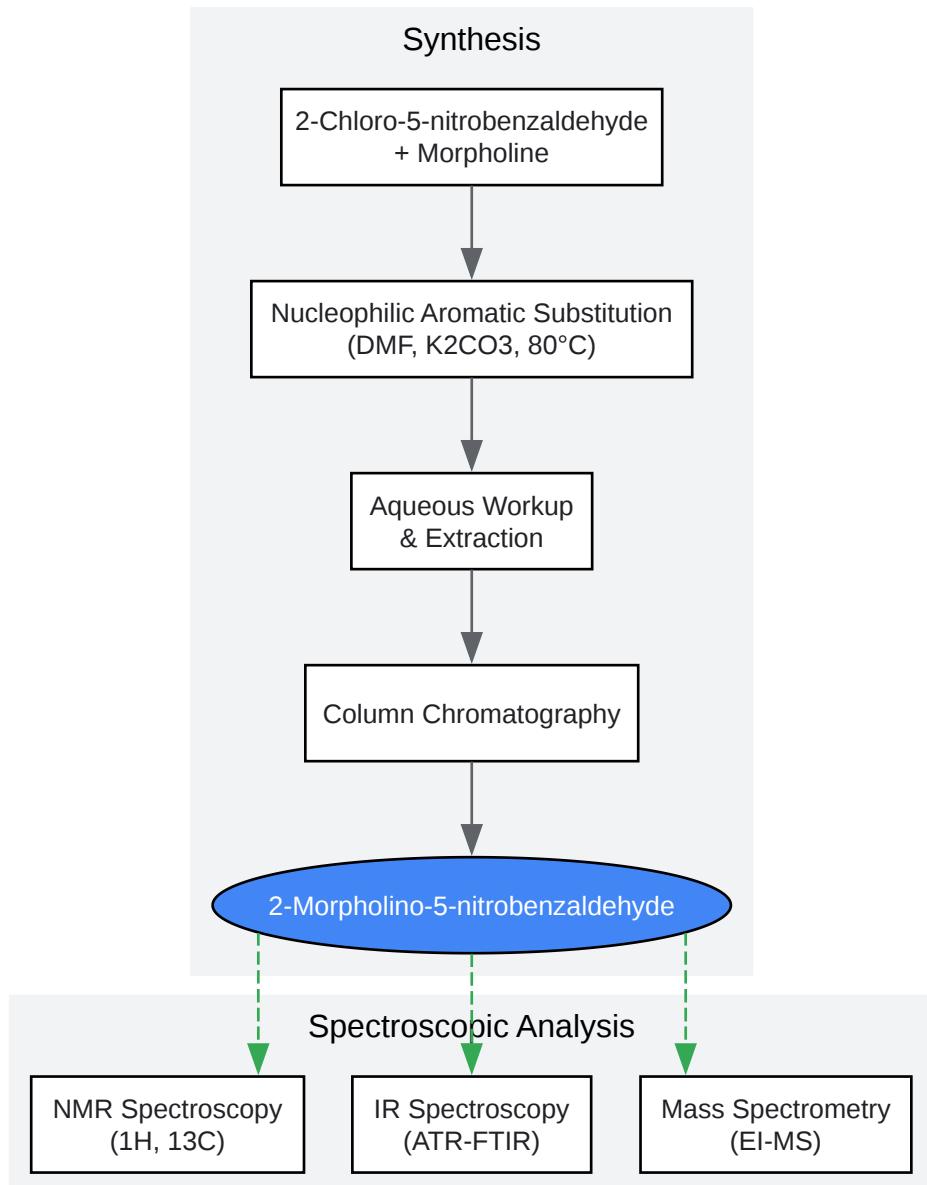
### Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry[6][7][8]

- Sample Introduction: Introduce a small, pure sample of **2-Morpholino-5-nitrobenzaldehyde** into the mass spectrometer. The compound must be volatile enough for EI.[6]
- Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[7][8]
- Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer.

- Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.[9]

## Visualizations

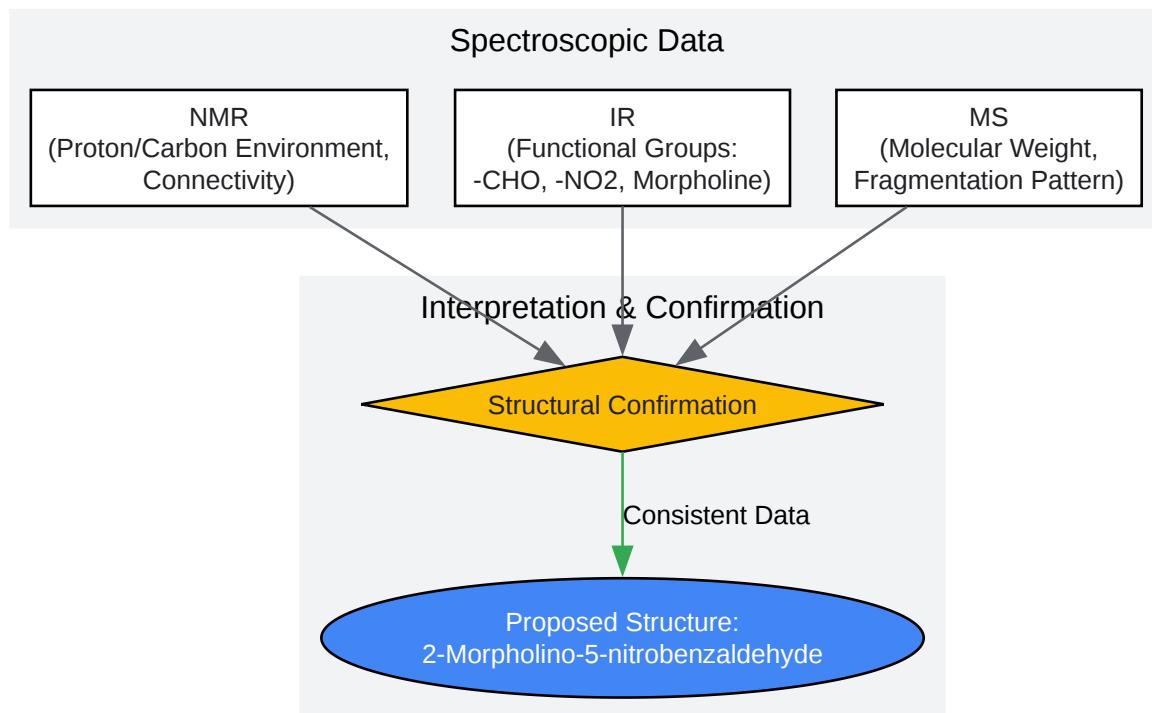
### Synthesis and Analysis Workflow



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Caption: Proposed workflow for the synthesis and spectroscopic analysis.

## Structural Elucidation Logic

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Caption: Logical flow for structural confirmation using spectroscopic data.

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## References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. [publish.uwo.ca](http://publish.uwo.ca) [publish.uwo.ca]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jascoinc.com [jascoinc.com]
- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. rroij.com [rroij.com]
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